molecular formula C9H8FN B056645 5-Fluoro-1-methylindole CAS No. 116176-92-2

5-Fluoro-1-methylindole

Cat. No. B056645
CAS RN: 116176-92-2
M. Wt: 149.16 g/mol
InChI Key: RDZSNJCMRDNQNB-UHFFFAOYSA-N
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Description

5-Fluoro-1-methylindole is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been explored in various studies. For instance, a new series of indole-based-sulfonamide derivatives was synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine . Another study reported the synthesis of a series of 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-1-methylindole is C9H8FN . Its average mass is 149.165 Da and its monoisotopic mass is 149.064072 Da .


Chemical Reactions Analysis

Indole derivatives have been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . Several indole derivatives, including 5-fluoro-2-methylindole, have been found to dose-dependently interfere with QS and suppress prodigiosin production, biofilm formation, swimming motility, and swarming motility .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . The presence of a fluorine atom in the indole ring, as in 5-Fluoro-1-methylindole, could potentially enhance this anti-cancer activity.

Microbial Infections

Indole derivatives, both natural and synthetic, have shown various biologically vital properties, including antimicrobial activity . Therefore, 5-Fluoro-1-methylindole could potentially be used in the treatment of microbial infections.

Treatment of Disorders

Indole derivatives have been used in the treatment of various types of disorders in the human body . The specific disorders that 5-Fluoro-1-methylindole could potentially treat would depend on further research.

HIV-1 Inhibition

Fluorinated indole derivatives have been found to be inhibitors of HIV-1 . Therefore, 5-Fluoro-1-methylindole could potentially be used in the treatment of HIV-1.

Central Nervous System Disorders

Some fluorinated indole derivatives have been found to be ligands for the CB2 cannabinoid receptor found in the central nervous system . Therefore, 5-Fluoro-1-methylindole could potentially be used in the treatment of central nervous system disorders.

Thrombus Prevention

Fluorinated indole derivatives have been found to be factor Xa inhibitors, which can prevent thrombus . Therefore, 5-Fluoro-1-methylindole could potentially be used in thrombus prevention.

Mechanism of Action

Target of Action

5-Fluoro-1-methylindole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mode of Action

It’s known that indole derivatives interfere with quorum sensing (qs) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density. By interfering with this system, 5-Fluoro-1-methylindole can inhibit biofilm formation and prodigiosin production .

Biochemical Pathways

Indole derivatives, including 5-Fluoro-1-methylindole, are known to affect various biochemical pathways. For instance, they have been shown to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, 5-Fluoro-1-methylindole can potentially disrupt the production of essential aromatic compounds in bacteria, thereby exerting its antimicrobial effects .

Result of Action

5-Fluoro-1-methylindole has been shown to have potent antibiofilm and antivirulence properties . Specifically, it can dose-dependently reduce both biofilm formation and prodigiosin production . These effects can potentially inhibit the growth and virulence of certain bacterial pathogens, thereby contributing to its antimicrobial activity.

Safety and Hazards

The safety data sheet for 5-Fluoro-3-methylindole, a similar compound, suggests that it causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and to wash thoroughly after handling .

Future Directions

Indole derivatives, including 5-Fluoro-1-methylindole, have shown potential in applications targeting bacterial virulence . Their antibiofilm and antivirulence properties make them promising candidates for future research . Moreover, the synthesis of indole derivatives in water holds great potential to produce libraries of such compounds in water .

properties

IUPAC Name

5-fluoro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZSNJCMRDNQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406453
Record name 5-fluoro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-methylindole

CAS RN

116176-92-2
Record name 5-fluoro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an oven dried, nitrogen purged, 3 neck, 50 mL round bottom flask, 1.00 g (7.40 mmol) of 5-fluoroindole in 10 mL of dry dimethylformamide is reacted with 0.335 g (8.88 mmol) of 60% sodium hydride dispersed in mineral oil at room temperature for 4 h. 0.553 mL (8.88 mmol) of iodomethane is added and the reaction is allowed to stir at room temperature overnight, 15 h. The reaction is quenched with 50 mL of water, extracted 3×50 mL of ethyl acetate, dried (MgSO4), and concentrated. The crude product is purified by chromatography using hexanes:ethyl acetate as a solvent system to obtain 1.00 g of the title compound, 91% yield. MS, ES+218.2 (M+1); 1H NMR (DMSO-d6) δ 7.428-7.366 (m, 1H); 7.293-7.262 (m, 1H); 6.988-6.937 (m, 1H); 6.384-6.376 (m, 1H); 3.766 (s, 3H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.335 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.553 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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